molecular formula C19H18FN3O5 B2854723 2-(4-fluorophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 941983-86-4

2-(4-fluorophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2854723
CAS No.: 941983-86-4
M. Wt: 387.367
InChI Key: XJEBYUBEKWSMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a novel synthetic compound featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities. This molecule is of high interest in early-stage pharmacological research, particularly for oncology and neurodegenerative diseases. In anticancer research, structurally similar 1,3,4-oxadiazole derivatives have demonstrated potent inhibitory activity against telomerase, a ribonucleoprotein that is reactivated in 85-90% of primary tumours and is a validated anticancer drug target . These analogs act as telomerase inhibitors with IC50 values in the sub-micromolar range, outperforming reference compounds like staurosporine. Mechanistic studies on related compounds indicate that their anticancer effects may involve arresting the cell cycle at the G2/M phase and inducing apoptosis in a concentration-dependent manner. Furthermore, they have been shown to reduce the expression of dyskerin, a protein fragment essential for telomerase assembly and stability . Concurrently, 1,3,4-oxadiazole-based compounds are also investigated for neurodegenerative disorders such as Alzheimer's Disease (AD). Research on analogous structures has shown significant neuroprotective effects in cellular models of AD, protecting neuronal cells from β-amyloid (Aβ)-induced toxicity . The proposed mechanism of action for these compounds involves the modulation of key cell signaling pathways, including the promotion of Akt phosphorylation and the inhibition of Glycogen Synthase Kinase-3β (GSK-3β) and Nuclear Factor-κB (NF-κB), leading to reduced tau protein hyperphosphorylation and decreased expression of pro-apoptotic proteins . Other oxadiazole derivatives have been identified as promising acetylcholinesterase (AChE) inhibitors, which could help alleviate cholinergic transmission deficits associated with AD . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to conduct all necessary testing and determine the appropriate specifications for their specific application.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O5/c1-25-14-9-12(10-15(26-2)17(14)27-3)18-22-23-19(28-18)21-16(24)8-11-4-6-13(20)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEBYUBEKWSMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the oxadiazole intermediate.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Structural Insights

The compound features a fluorophenyl group and a trimethoxyphenyl moiety attached to an oxadiazole ring. This unique structure is believed to contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with oxadiazole rings exhibit significant anticancer properties. The oxadiazole moiety is known to interact with various biological targets, potentially inhibiting tumor growth. Studies have demonstrated that derivatives of oxadiazoles can induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of several oxadiazole derivatives, including the target compound. The results showed that these compounds inhibited the proliferation of breast cancer cells in vitro, suggesting their potential as anticancer agents .

Antimicrobial Properties

The presence of the fluorophenyl and trimethoxyphenyl groups enhances the antimicrobial efficacy of the compound. Research has shown that similar compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study:

In a recent investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, highlighting its potential as a new antimicrobial agent .

Neuroprotective Effects

Emerging studies suggest that compounds with similar structures may possess neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are key mechanisms through which these compounds may exert their effects.

Case Study:

Research focusing on neurodegenerative diseases like Alzheimer's has pointed to the potential of oxadiazole derivatives in protecting neuronal cells from apoptosis induced by oxidative stress . The specific role of 2-(4-fluorophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide in this context is under preliminary investigation but shows promise.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes involved in cell proliferation and survival pathways, such as kinases and proteases.

    Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis.

Comparison with Similar Compounds

Table 1: Antitumor Activity of Acetamide Derivatives

Compound Substituent MGI% (Leukemia Cells) Reference
7 4-Chlorophenyl 47%
8 4-Fluorophenyl 7%
10 3,4,5-Trimethoxyphenyl 24%

Comparison with Quinazoline and Thiadiazole Derivatives

Replacement of the oxadiazole core with other heterocycles alters bioactivity:

  • Quinazoline derivatives : Compounds like C (GI50 = 3.16 mM) outperformed 5-fluorouracil (GI50 = 18.60 mM) in tumor growth inhibition, likely due to enhanced DNA intercalation from the fused quinazoline ring .
  • Thiadiazole derivatives : A thiadiazole analog (compound 18 ) exhibited IC50 values of 15.28 mg/mL (MCF-7) and 12.7 mg/mL (A549), suggesting comparable or slightly reduced potency relative to oxadiazole-based antitumor agents .

Table 2: Heterocycle-Dependent Activity

Compound Core Structure Activity (IC50/GI50) Reference
C (Quinazoline) Quinazoline GI50 = 3.16 mM
18 (Thiadiazole) 1,3,4-Thiadiazole IC50 = 12.7–15.28 mg/mL
Target Compound 1,3,4-Oxadiazole Data not reported

Role of the 3,4,5-Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in microtubule-targeting agents. In chalcone-oxadiazole hybrids (e.g., compound 8u ), this group contributed to antiproliferative activity against leukemia cells (IC50 values < 10 µM) by disrupting tubulin dynamics . Similarly, in the target compound, this substituent likely enhances binding to β-tubulin, though direct comparative data are lacking.

Antimicrobial Activity vs. Antitumor Focus

For instance, N-(4-nitrophenyl) derivatives exhibited moderate antifungal activity, though specific data for the 4-fluorophenyl variant remain unreported .

Biological Activity

The compound 2-(4-fluorophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer activity, mechanism of action, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H22FN3O4
  • Molecular Weight : 373.39 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation. Specifically, it promotes the release of cytochrome c from mitochondria and activates caspases 3 and 9, indicating the activation of the intrinsic apoptotic pathway .
    • Studies have demonstrated that it disrupts the FAK/Paxillin signaling pathway, which is crucial for tumor cell invasion and metastasis .
  • Cytotoxicity Studies :
    • In vitro assays have revealed that the compound exhibits potent cytotoxicity against several cancer cell lines. For instance:
      • A549 (lung cancer) : IC50 values range from 0.20 to 2.58 µM.
      • MDA-MB-231 (breast cancer) : Significant growth inhibition was observed.
      • LNCaP (prostate cancer) : Demonstrated selective toxicity towards cancer cells compared to normal fibroblast cells .

Comparative Activity Data

Cell LineIC50 (µM)Reference
A5490.20 - 2.58
MDA-MB-231Not specified
LNCaPNot specified
WI38 (Normal Fibroblast)>400-fold less toxic than cancer cells

Additional Pharmacological Effects

Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit other biological activities:

  • Antioxidant Activity : Some derivatives within the oxadiazole family have shown potential antioxidant effects, which could contribute to their overall therapeutic profile .
  • Neuroprotective Potential : In silico studies indicate that oxadiazole derivatives may inhibit butyrylcholinesterase (BuChE), suggesting potential applications in treating Alzheimer's disease .

Case Studies and Research Findings

Recent research has focused on synthesizing various derivatives of oxadiazole compounds to enhance their biological activity. For example:

  • A study reported a derivative with an IC50 value of 5.07 µM against BuChE, indicating significant selectivity and potency as a potential anti-Alzheimer's agent .
  • Another study highlighted that certain oxadiazole derivatives exhibited high selectivity towards specific cancer cell lines while showing minimal toxicity towards normal cells .

Q & A

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups .
  • Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (yields: 60–75%) .

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYieldKey Reference
Hydrazide PreparationChloroacetyl chloride, Et₃N, reflux85%
Oxadiazole CyclizationPOCl₃, 90°C, 5 hrs70%
Acetamide CouplingDCC/DMAP, DCM, rt65%

Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

Basic Research Question
A multi-technique approach ensures structural fidelity:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm methoxy (δ 3.8–4.0 ppm), fluorophenyl (δ 7.2–7.5 ppm), and acetamide (δ 2.1 ppm) protons .
    • ¹³C NMR : Identify carbonyl (δ 165–170 ppm) and oxadiazole (δ 160–165 ppm) carbons .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 428.1234 for C₂₂H₂₁FN₃O₅) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the aromatic region .

How can researchers design experiments to evaluate the compound’s biological activity against cancer cell lines?

Basic Research Question

  • In Vitro Screening :
    • Use MTT assays on adherent cell lines (e.g., MCF-7, HeLa) with 24–72 hr exposure .
    • Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
  • Mechanistic Insight :
    • Perform apoptosis assays (Annexin V/PI staining) and cell cycle analysis (PI staining + flow cytometry) .

Advanced Research Question : To address data contradictions (e.g., variable IC₅₀ across studies):

  • Standardize assay conditions (cell passage number, serum concentration) .
  • Validate target engagement via Western blotting (e.g., caspase-3 cleavage) or molecular docking (e.g., tubulin binding) .

What structural modifications enhance the compound’s pharmacological profile?

Advanced Research Question

  • Substituent Effects :
    • Replace 3,4,5-trimethoxyphenyl with 3,5-dimethoxyphenyl to reduce metabolic lability while retaining tubulin inhibition .
    • Introduce sulfonyl groups at the acetamide nitrogen to improve solubility (logP reduction by 0.5–1.0 units) .
  • Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole to modulate kinase selectivity .

Q. Table 2: SAR of Analogues

ModificationBiological ImpactReference
3,5-Dimethoxyphenyl substitutionIC₅₀ = 1.2 µM (MCF-7) vs. 2.5 µM (parent)
Sulfonyl group additionAqueous solubility ↑ 2.5-fold

How can stability issues during storage or in biological matrices be mitigated?

Advanced Research Question

  • Degradation Pathways : Hydrolysis of the oxadiazole ring in acidic media (e.g., gastric fluid) .
  • Stabilization Strategies :
    • Lyophilize with cryoprotectants (trehalose/mannitol) for long-term storage .
    • Use prodrug formulations (e.g., ester prodrugs) to enhance plasma stability .

Analytical Validation : Conduct forced degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

What computational methods support mechanistic studies of this compound?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to predict binding to β-tubulin (PDB: 1SA0) or HDAC8 (PDB: 1T69) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • QSAR Models : Corclude substituent electronegativity with antiproliferative activity (R² > 0.85) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.